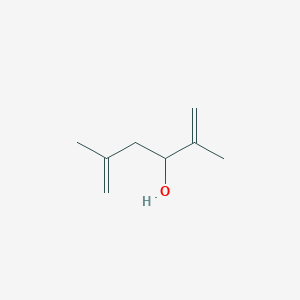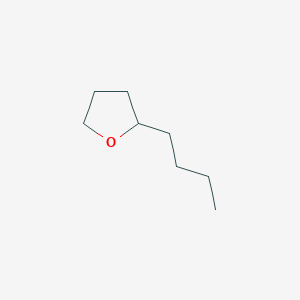
7-Hidroxi-4-metil-8-nitrocumarina
Descripción general
Descripción
7-Hydroxy-4-methyl-8-nitrocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. 7-Hydroxy-4-methyl-8-nitrocoumarin is particularly noted for its fluorescent properties, making it useful in scientific research and analytical applications .
Aplicaciones Científicas De Investigación
7-Hydroxy-4-methyl-8-nitrocoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in the labeling of biomolecules and studying enzyme activities.
Medicine: Investigated for its potential antibacterial and antioxidant properties.
Industry: Utilized in the development of fluorescent materials and sensors.
Mecanismo De Acción
Target of Action
7-Hydroxy-4-methyl-8-nitrocoumarin is a derivative of coumarin It has been found to exhibit antibacterial and antioxidant activities .
Mode of Action
Its antibacterial activity has been demonstrated againstS. aureus and E. coli . Its antioxidant activity is exhibited through the inhibition of NADPH-dependent lipid peroxidation in rat liver microsomes .
Biochemical Pathways
Given its antioxidant activity, it can be inferred that it may play a role in the oxidative stress pathway by inhibiting lipid peroxidation .
Pharmacokinetics
Its solubility in dmso has been reported , which could potentially influence its bioavailability.
Result of Action
7-Hydroxy-4-methyl-8-nitrocoumarin exhibits antibacterial activity against S. aureus and E. coli . It also demonstrates antioxidant activity by inhibiting NADPH-dependent lipid peroxidation in rat liver microsomes . These activities suggest that the compound could have potential therapeutic applications in conditions associated with bacterial infections and oxidative stress.
Análisis Bioquímico
Biochemical Properties
7-Hydroxy-4-methyl-8-nitrocoumarin is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit NADPH-dependent lipid peroxidation in rat liver microsomes . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
The effects of 7-Hydroxy-4-methyl-8-nitrocoumarin on cells and cellular processes are diverse. It has been reported to have antibacterial activity against S. aureus and E. coli
Molecular Mechanism
It is known to inhibit NADPH-dependent lipid peroxidation, suggesting that it may interact with enzymes involved in this process
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-methyl-8-nitrocoumarin typically involves the nitration of 7-Hydroxy-4-methylcoumarin. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. The nitration step is usually carried out using nitric acid in the presence of sulfuric acid as a catalyst .
Industrial Production Methods: Industrial production of 7-Hydroxy-4-methyl-8-nitrocoumarin follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of eco-friendly solvents and catalysts is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxy-4-methyl-8-nitrocoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of 7-amino-4-methyl-8-nitrocoumarin.
Substitution: Formation of esters or ethers depending on the substituent.
Comparación Con Compuestos Similares
4-Methylumbelliferone: Another coumarin derivative with similar fluorescent properties.
7-Hydroxycoumarin: Known for its use in fluorescence-based assays.
Coumarin-3-carboxylic acid: Used in the synthesis of various coumarin derivatives.
Uniqueness: 7-Hydroxy-4-methyl-8-nitrocoumarin stands out due to its specific substitution pattern, which imparts unique fluorescent properties and biological activities. Its nitro group enhances its reactivity, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
7-hydroxy-4-methyl-8-nitrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-5-4-8(13)16-10-6(5)2-3-7(12)9(10)11(14)15/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUBUSIGKOWDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80418780 | |
| Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19037-69-5 | |
| Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19037-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 382373 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19037-69-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)

![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)

